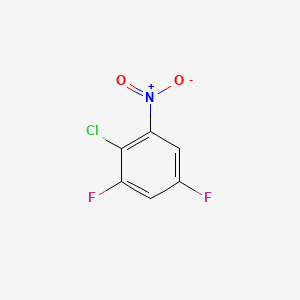

2-Chloro-3,5-difluoronitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWWVEDLBSUWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190058 | |

| Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-59-9 | |

| Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,5-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3,5-difluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSX9492ZNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Regiocontrolled Synthesis of 2-Chloro-3,5-difluoronitrobenzene from 1,3-Difluorobenzene

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-Chloro-3,5-difluoronitrobenzene, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 1,3-difluorobenzene. A direct electrophilic substitution approach is confounded by the inherent directing effects of the fluoro substituents, leading to undesired isomers. This guide details a robust, four-step synthetic strategy that leverages a sulfonic acid protecting group to overcome these regiochemical challenges. The narrative explains the causality behind experimental choices, providing detailed, field-proven protocols and safety considerations for researchers, scientists, and drug development professionals.

Strategic Analysis: Overcoming Regiochemical Hurdles

The synthesis of this compound from 1,3-difluorobenzene presents a significant challenge in regiochemical control. Fluorine, while being an inductively deactivating substituent, is strongly ortho, para-directing in electrophilic aromatic substitution (EAS) reactions due to resonance stabilization of the cationic intermediate.[1][2]

A straightforward, two-step approach consisting of nitration followed by chlorination would not yield the desired product. Nitration of 1,3-difluorobenzene overwhelmingly favors substitution at the 4-position (para to one fluorine and ortho to the other), yielding 2,4-difluoronitrobenzene as the major product. Subsequent chlorination of this intermediate would be directed by the existing substituents to positions 3 or 5, failing to produce the target 1,2,3,5-substitution pattern.

To circumvent this, a more sophisticated strategy is required. The proposed pathway employs a sulfonic acid group as a reversible, meta-directing "blocking group." This strategy allows us to manipulate the electronic properties of the aromatic ring at each step to guide the electrophiles to the correct positions.

The four-stage synthetic pathway is as follows:

-

Sulfonation: Introduction of a sulfonic acid group at the 4-position of 1,3-difluorobenzene.

-

Nitration: The sulfonic acid group directs the incoming nitro group to its meta position (the ring's 5-position).

-

Desulfonation: Removal of the blocking group to yield 3,5-difluoronitrobenzene.

-

Chlorination: The combined directing effects of the two fluorine atoms and the nitro group guide the chlorine atom to the final, desired 2-position.

Below is a visualization of the overall synthetic workflow.

Caption: High-level overview of the four-step synthesis strategy.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Sulfonation of 1,3-Difluorobenzene

Directive: The initial step installs the sulfonic acid blocking group at the most activated position (C4), which is para to one fluorine and ortho to the other. This reaction is reversible, but under forcing conditions with fuming sulfuric acid, the formation of 2,6-difluorobenzene-1-sulfonic acid is favored.

Experimental Protocol:

-

Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.

-

Reagents: In the flask, place 1,3-difluorobenzene (1.0 eq). Cool the flask in an ice-water bath.

-

Reaction: Slowly add fuming sulfuric acid (20% SO₃, 3.0 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20°C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. The sulfonic acid product will precipitate or can be salted out by adding sodium chloride.

-

Isolation: Isolate the solid product by vacuum filtration and wash with cold, saturated brine. The crude product can be used in the next step without extensive purification.

| Parameter | Value |

| Starting Material | 1,3-Difluorobenzene |

| Key Reagents | Fuming Sulfuric Acid (20% SO₃) |

| Temperature | 0-20°C (addition), 80°C (reaction) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% (crude) |

Step 2: Nitration of 2,6-Difluorobenzene-1-sulfonic Acid

Directive: This is the key regiochemical control step. The sulfonic acid group is a powerful deactivator and a strong meta-director. It overrides the ortho, para-directing influence of the fluorine atoms, forcing the nitronium ion (NO₂⁺) electrophile to substitute at the C4 position.[2]

Caption: Generation of the nitronium ion electrophile from mixed acid.

Experimental Protocol:

-

Setup: Use a setup similar to Step 1, ensuring rigorous temperature control with an ice-salt bath.

-

Reagents: To concentrated sulfuric acid (98%, 5.0 eq) cooled to 0°C, slowly add the crude 2,6-difluorobenzene-1-sulfonic acid (1.0 eq) from the previous step, keeping the temperature below 10°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, 2.0 eq) at 0°C.

-

Reaction: Add the nitrating mixture dropwise to the sulfonic acid solution over 2 hours, maintaining an internal temperature between 0°C and 5°C. The reaction is highly exothermic.[3][4]

-

Stirring: Stir the reaction mixture at 0-5°C for an additional 3 hours.

-

Workup: Quench the reaction by pouring it slowly onto a large volume of crushed ice.

-

Isolation: The product, 4-nitro-2,6-difluorobenzene-1-sulfonic acid, can be isolated by filtration if it precipitates, or the aqueous solution can be carried forward to the next step.

| Parameter | Value |

| Starting Material | 2,6-Difluorobenzene-1-sulfonic Acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 0-5°C |

| Reaction Time | 3-5 hours |

| Expected Yield | High conversion, often used directly |

Step 3: Hydrolytic Desulfonation

Directive: The sulfonic acid group has served its purpose and is now removed. Sulfonation is a reversible process, and by heating the product in dilute acid, the equilibrium is shifted back towards the starting material, effectively replacing the -SO₃H group with a proton (ipso-substitution).

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a distillation head for steam distillation.

-

Reaction: To the aqueous solution of 4-nitro-2,6-difluorobenzene-1-sulfonic acid from Step 2, add water to dilute the sulfuric acid concentration to approximately 50-70%.

-

Heating: Heat the mixture to 150-170°C and pass steam through the solution. The volatile 3,5-difluoronitrobenzene product will co-distill with the water.

-

Isolation: Collect the distillate in a receiving flask. The product, being insoluble in water, will separate as a pale yellow oil or solid.

-

Purification: Separate the organic layer, wash with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent (if any) under reduced pressure. The product can be further purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Starting Material | 4-Nitro-2,6-difluorobenzene-1-sulfonic Acid |

| Key Reagents | Dilute Sulfuric Acid, Water (Steam) |

| Temperature | 150-170°C |

| Procedure | Steam Distillation |

| Expected Yield | 70-85% from sulfonic acid intermediate |

Step 4: Electrophilic Chlorination of 3,5-Difluoronitrobenzene

Directive: In the final step, the target chlorine atom is introduced. The regiochemistry is now decisively controlled by the three existing substituents. The nitro group directs meta (to C2, C4, C6), and the two fluorine atoms direct ortho, para (C1-F directs to C2, C6; C5-F directs to C4, C6). The C2 position is strongly activated by all three groups, ensuring high selectivity for the desired product.

Experimental Protocol:

-

Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas scrubber.

-

Reagents: Charge the flask with 3,5-difluoronitrobenzene (1.0 eq) and a catalytic amount of iron(III) chloride (FeCl₃, 0.05 eq) or iodine.

-

Reaction: Heat the mixture to 60-70°C. Bubble chlorine gas (Cl₂, ~1.1 eq) through the mixture at a steady rate. Monitor the reaction by GC or TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture. Purge the system with nitrogen gas to remove excess chlorine.

-

Purification: Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate. Wash the solution sequentially with water, 10% sodium bisulfite solution (to remove residual chlorine), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: After filtering, concentrate the solution under reduced pressure. The final product, this compound, can be purified by recrystallization from ethanol or hexane.

| Parameter | Value |

| Starting Material | 3,5-Difluoronitrobenzene |

| Key Reagents | Chlorine (Cl₂), Iron(III) Chloride (FeCl₃) |

| Temperature | 60-70°C |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: The protocols described involve highly hazardous materials. Adherence to strict safety procedures is non-negotiable for the well-being of researchers and the integrity of the experimental outcome.

-

Nitration Hazards: The combination of concentrated nitric and sulfuric acids is extremely corrosive and can cause severe burns.[5][6] The nitration reaction itself is highly exothermic and can lead to thermal runaway if not properly cooled.[3]

-

Chlorine Gas: Chlorine is a toxic and corrosive respiratory irritant.

-

Controls: Always handle chlorine gas in a well-ventilated fume hood. A dedicated gas scrubber with a caustic solution is mandatory to neutralize excess chlorine.

-

-

Waste Disposal:

-

Acidic waste from nitration and sulfonation steps must be neutralized carefully and slowly by adding to a stirred base (e.g., sodium carbonate solution) in an ice bath before disposal as hazardous waste.

-

Organic waste containing halogenated nitroaromatic compounds should be collected in a designated, labeled hazardous waste container.

-

Conclusion

The synthesis of this compound from 1,3-difluorobenzene is a prime example of strategic synthetic design. While a direct approach is blocked by fundamental principles of electrophilic aromatic substitution, a multi-step pathway employing a sulfonic acid blocking group provides a reliable and regiocontrolled solution. By understanding and manipulating the directing effects of substituents, this guide provides a validated framework for researchers to access this important chemical intermediate. The successful execution of this synthesis relies not only on a robust protocol but also on an unwavering commitment to safety.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3,5-difluoronitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-Chloro-3,5-difluoronitrobenzene (C₆H₂ClF₂NO₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the absence of a complete, publicly available experimental dataset for this specific isomer, this guide synthesizes information from established spectroscopic principles and data from closely related structural analogs to provide a robust predictive framework. Each section explains the causality behind spectral features, outlines self-validating experimental protocols, and is grounded in authoritative scientific principles.

Introduction and Structural Rationale

This compound is a substituted aromatic compound with significant potential as a building block in medicinal and materials chemistry. Its unique substitution pattern—featuring a bulky chloro group ortho to a strongly electron-withdrawing nitro group, and two meta-positioned fluorine atoms—creates a distinct electronic and steric environment. Accurate structural confirmation is paramount for its application in synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable for providing an unambiguous structural fingerprint of the molecule. This guide will systematically deconstruct the expected spectroscopic signature of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular framework, including the connectivity and chemical environment of atoms. For a molecule containing ¹H, ¹³C, and ¹⁹F, a multi-pronged NMR analysis is essential.[1]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent aromatic protons, H-4 and H-6. The powerful electron-withdrawing nature of the nitro and halogen substituents will shift these protons significantly downfield, likely in the range of 7.5-8.5 ppm, a feature seen in analogous compounds like 2,4-Difluoronitrobenzene.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-4 | ~8.0 - 8.4 | ddd (doublet of doublet of doublets) | ³J(H4-F3) ≈ 8-10 Hz, ³J(H4-F5) ≈ 8-10 Hz, ³J(H4-H6) ≈ 2-3 Hz |

| H-6 | ~7.7 - 8.1 | ddd (doublet of doublet of doublets) | ⁵J(H6-F3) ≈ 1-2 Hz, ³J(H6-F5) ≈ 8-10 Hz, ³J(H6-H4) ≈ 2-3 Hz |

Causality Behind Predictions:

-

Chemical Shift: The H-4 proton is situated between two fluorine atoms and is para to the electron-withdrawing nitro group, leading to a significant deshielding effect and a more downfield chemical shift compared to H-6.

-

Multiplicity: Both protons are expected to appear as a doublet of doublet of doublets (ddd). H-4 shows three-bond couplings (³J) to both F-3 and F-5, and a three-bond coupling to H-6. H-6 shows a strong three-bond coupling to F-5, a smaller five-bond coupling (⁵J) to F-3, and a three-bond coupling to H-4. The magnitude of these J-values is critical for unambiguous assignment.[3]

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, six unique signals are expected in the ¹³C NMR spectrum. A key feature of fluorinated compounds is the presence of large carbon-fluorine coupling constants, which can complicate proton-decoupled spectra but provide invaluable structural information.[4] The interpretation of such spectra often requires specialized techniques or careful analysis of complex multiplets.[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |

| C-1 (C-NO₂) | ~148 - 152 | t (triplet) | ²J(C1-F3) ≈ 4-8 Hz, ⁴J(C1-F5) ≈ 4-8 Hz |

| C-2 (C-Cl) | ~125 - 130 | d (doublet) | ²J(C2-F3) ≈ 20-30 Hz |

| C-3 (C-F) | ~160 - 165 | d (doublet) | ¹J(C3-F3) ≈ 240-260 Hz |

| C-4 (C-H) | ~115 - 120 | dd (doublet of doublets) | ²J(C4-F3) ≈ 20-25 Hz, ²J(C4-F5) ≈ 20-25 Hz |

| C-5 (C-F) | ~160 - 165 | d (doublet) | ¹J(C5-F5) ≈ 240-260 Hz |

| C-6 (C-H) | ~118 - 123 | d (doublet) | ²J(C6-F5) ≈ 20-25 Hz |

Causality Behind Predictions:

-

Chemical Shift: Carbons directly bonded to fluorine (C-3, C-5) will be significantly downfield and show the largest one-bond C-F coupling constants (¹JCF). The carbon bearing the nitro group (C-1) is also strongly deshielded.

-

Coupling: The presence of strong, long-range C-F couplings (²J, ³J, and even ⁴J) is a hallmark of fluorinated aromatics and is the primary reason for the complex splitting patterns observed.[4]

Predicted ¹⁹F NMR Spectrum

With a high natural abundance and sensitivity, ¹⁹F NMR is a crucial tool for characterizing fluorinated molecules.[6] For this compound, two distinct signals are expected for the non-equivalent F-3 and F-5 nuclei.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F-3 | ~ -105 to -115 | dd (doublet of doublets) | ³J(F3-H4) ≈ 8-10 Hz, ⁵J(F3-H6) ≈ 1-2 Hz |

| F-5 | ~ -105 to -115 | ddd (doublet of doublet of doublets) | ³J(F5-H4) ≈ 8-10 Hz, ³J(F5-H6) ≈ 8-10 Hz |

Causality Behind Predictions:

-

The chemical shifts of fluorine are highly sensitive to their electronic environment. The proximity to the chloro group (for F-3) versus the hydrogen (for F-5) will result in slightly different chemical shifts.

-

The multiplicity arises from coupling to the aromatic protons. F-3 will show a strong coupling to H-4 and a weaker long-range coupling to H-6. F-5 will show strong couplings to both adjacent protons, H-4 and H-6.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.[1]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] Ensure the sample is fully dissolved and the solution is clear.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Acquire 1024-4096 scans with a relaxation delay (D1) of 2 seconds.

-

Set the spectral width to cover 0-200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire 64-128 scans with a relaxation delay (D1) of 2 seconds.

-

Calibrate the chemical shift relative to a known standard (e.g., CFCl₃).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro, C-F, and C-Cl bonds, as well as characteristic aromatic signals.[7]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |

| 3120 - 3080 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring.[8] |

| 1600 - 1580 | Medium | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| 1550 - 1520 | Strong | Asymmetric NO₂ Stretch | A very strong and characteristic band for aromatic nitro compounds.[9] |

| 1470 - 1450 | Medium | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| 1360 - 1340 | Strong | Symmetric NO₂ Stretch | The second key diagnostic band for the nitro group.[8][9] |

| 1270 - 1150 | Strong | C-F Stretch | Aryl-fluoride bonds produce very strong absorptions in this region.[10] |

| 850 - 750 | Strong | C-Cl Stretch | The position can vary, but a strong band is expected for the C-Cl bond. |

| 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these bands can sometimes give clues to the substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation.[11][12]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[12] Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the crystal.[13]

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the ATR crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

The molecular formula C₆H₂ClF₂NO₂ gives an exact mass of approximately 192.97 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Key Predictive Features:

-

Molecular Ion (M⁺˙): A prominent molecular ion peak should be observed at m/z 193 (for ³⁵Cl) and a smaller peak at m/z 195 (for ³⁷Cl) in an approximate 3:1 ratio. This isotopic signature is a definitive indicator of a single chlorine atom.[14]

-

Primary Fragmentation: The fragmentation of aromatic nitro compounds is well-characterized.[14] The most common initial fragmentation steps involve the loss of the nitro group components.[15]

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 193 / 195 | [C₆H₂ClF₂NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 163 / 165 | [C₆H₂ClF₂O]⁺˙ | NO | Loss of nitric oxide radical is common for nitroaromatics. |

| 147 / 149 | [C₆H₂ClF₂]⁺˙ | NO₂ | Loss of the entire nitro group as a radical is a major pathway.[14] |

| 112 | [C₆H₂F₂]⁺˙ | Cl | Loss of a chlorine radical from the m/z 147/149 fragment. |

Proposed Fragmentation Pathway

The fragmentation process under Electron Ionization (EI) conditions can be visualized as a series of logical bond cleavages.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile, thermally stable small molecules.[16]

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[17]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, then ramp at 10-15°C/min to 280°C and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Summary and Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectroscopic data. Key identifying features include:

-

NMR: Two complex multiplets in the downfield region of the ¹H spectrum, six distinct carbon signals with characteristic C-F couplings, and two unique signals in the ¹⁹F spectrum.

-

IR: Strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C-F bonds, and C-Cl bond.

-

MS: A clear molecular ion peak exhibiting the classic 3:1 isotopic pattern for chlorine, followed by predictable fragmentation through the loss of NO and NO₂.

The provided protocols represent standard, self-validating methodologies for acquiring high-quality data, ensuring that experimental results can be reliably compared against these predictive models for unambiguous compound verification.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. acdlabs.com [acdlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. tdi-bi.com [tdi-bi.com]

- 17. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 2-Chloro-3,5-difluoronitrobenzene: A Technical Guide for Researchers

For professionals engaged in the intricate world of drug discovery and development, a profound understanding of the physical properties of chemical intermediates is not merely academic—it is a cornerstone of rational drug design, process optimization, and ultimately, therapeutic success. This guide provides an in-depth exploration of the key physical properties of 2-Chloro-3,5-difluoronitrobenzene, a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound remains elusive in readily available literature, this paper will leverage data from structurally similar molecules to provide insightful estimations and detail the rigorous experimental methodologies required for their precise determination.

The Significance of Melting and Boiling Points in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) or its intermediates are critical parameters that influence various stages of the drug development pipeline. The melting point, the temperature at which a substance transitions from a solid to a liquid, provides a preliminary indication of a compound's purity and crystalline structure. A sharp and defined melting point range is often indicative of a highly pure compound, whereas a broad melting range can suggest the presence of impurities.

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a crucial determinant for purification techniques such as distillation. It also plays a vital role in assessing the volatility of a compound, which has implications for handling, storage, and safety protocols. For a compound like this compound, understanding these properties is paramount for its effective use in synthetic schemes.

Physical Properties of this compound and Related Analogues

As of the latest literature review, specific, experimentally determined melting and boiling points for this compound (CAS No. 32092-26-7) are not publicly documented. However, by examining closely related isomers and analogues, we can infer expected trends and approximate values. The substitution pattern of electron-withdrawing groups such as chlorine, fluorine, and the nitro group on the benzene ring significantly influences the intermolecular forces, and consequently, the melting and boiling points.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Difluoronitrobenzene | 364-74-9 | -11.7 (lit.) | 206.5 (lit.) |

| 3,5-Difluoronitrobenzene | 2265-94-3 | 17 (lit.) | 176-177 (lit.) |

| 3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 41-43 | 243.0±35.0 (Predicted) |

| 2-Chloronitrobenzene | 88-73-3 | 34-35 (lit.) | 246 (lit.) |

Data sourced from various chemical suppliers and databases.[1][2][3]

The introduction of a chlorine atom, in addition to the two fluorine atoms and a nitro group, is expected to increase the molecular weight and polarizability of this compound. This would likely lead to stronger intermolecular van der Waals forces and dipole-dipole interactions, suggesting a higher melting and boiling point compared to difluoronitrobenzene isomers. The predicted boiling point of 3-Chloro-2,4-difluoronitrobenzene further supports this expectation.[2]

Experimental Determination of Melting Point: A Validating Protocol

The precise determination of a compound's melting point is a fundamental laboratory technique that provides critical data on its identity and purity. The following protocol outlines a standard and self-validating method for this purpose.

Principle

The melting point of a crystalline solid is the temperature at which the solid and liquid phases are in equilibrium. A pure substance will typically melt over a narrow temperature range (0.5-1°C). The presence of impurities disrupts the crystal lattice, resulting in a depression and broadening of the melting point range.

Materials and Equipment

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (crystalline solid)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Certified reference standards with known melting points (for calibration)

Protocol

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Calibration: Prior to sample analysis, calibrate the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample. This step is crucial for ensuring the trustworthiness and accuracy of the obtained data.

-

Initial Rapid Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the initial heating rate to a rapid setting (e.g., 10-20°C/min) to quickly approach the expected melting point.

-

Observation and Fine Heating: Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C/min. This slow heating rate is critical for accurately observing the melting process.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has completely transformed into a clear liquid (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion temperature.

-

-

Repeat for Verification: Conduct the measurement in triplicate to ensure reproducibility and report the average melting point range.

Causality Behind Experimental Choices

-

Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting temperature.

-

Calibration with Standards: Regular calibration of the apparatus with certified standards is a cornerstone of good laboratory practice (GLP) and ensures the data generated is traceable and reliable.

Visualizing the Experimental Workflow

To further elucidate the logical flow of the melting point determination protocol, the following diagram provides a visual representation of the key steps.

References

An In-Depth Technical Guide to 2-Chloro-3,5-difluoronitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from a combination of predictable reactivity, the unique physicochemical properties imparted by halogen substituents, and the versatile synthetic handles offered by the nitro group. 2-Chloro-3,5-difluoronitrobenzene, a distinct isomer within this class, presents a unique substitution pattern that offers significant potential for the synthesis of complex molecular architectures. The strategic placement of chloro and fluoro groups, combined with the electron-withdrawing nitro functionality, creates a highly activated aromatic ring, predisposing it to specific and controlled downstream chemical transformations. This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound, consolidating available data and inferring its chemical behavior based on established principles and analogous structures to empower its application in research and development.

Core Identification and Molecular Structure

CAS Number: 36556-59-9

Molecular Formula: C₆H₂ClF₂NO₂

Molecular Weight: 193.54 g/mol

The molecular architecture of this compound is foundational to its chemical reactivity. The benzene ring is substituted with a nitro group, a chlorine atom, and two fluorine atoms. The chlorine atom at the 2-position and the fluorine atoms at the 3- and 5-positions create a unique electronic and steric environment. The strong electron-withdrawing nature of both the nitro group and the halogen atoms renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The positions of these substituents dictate the regioselectivity of such reactions, a critical consideration for synthetic chemists.

| Identifier | Value |

| CAS Number | 36556-59-9 |

| Molecular Formula | C₆H₂ClF₂NO₂ |

| Molecular Weight | 193.54 g/mol |

| IUPAC Name | 2-Chloro-1,5-difluoro-3-nitrobenzene |

| InChI Key | RUWWVEDLBSUWIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=C1F)N(=O)[O-])F)Cl |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be designed based on fundamental principles of aromatic chemistry and established procedures for analogous compounds. The most logical precursor for this molecule is 1-chloro-3,5-difluorobenzene (CAS 1435-43-4)[1][2][3].

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the 1-chloro-3,5-difluorobenzene ring via electrophilic aromatic substitution is the most direct approach. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electron density and stabilize the arenium ion intermediate. However, they are also deactivating due to their inductive electron withdrawal.

In the case of 1-chloro-3,5-difluorobenzene, the two fluorine atoms are meta to each other, and the chlorine is positioned between them. The potential positions for nitration are C2, C4, and C6. Given the steric hindrance from the flanking fluorine and chlorine atoms, substitution at the C2 position is sterically less favored but electronically activated by both adjacent halogens. The C4 and C6 positions are electronically activated by one fluorine and the chlorine atom. Therefore, a mixture of isomers is possible, and controlling the reaction conditions is crucial to favor the desired 2-nitro isomer.

References

Starting materials for the synthesis of 2-Chloro-3,5-difluoronitrobenzene

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-3,5-difluoronitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of this compound (CAS No: 3828-41-9), a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the most direct and regiochemically favored pathway: the electrophilic nitration of 2-Chloro-1,3-difluorobenzene. This guide elucidates the chemical principles governing the reaction's selectivity, provides a detailed experimental protocol, and discusses alternative, albeit more complex, synthetic routes. The content is tailored for researchers, chemists, and process development scientists, offering field-proven insights into precursor selection and reaction design.

Introduction

This compound, also known as 2-Chloro-1,3-difluoro-5-nitrobenzene, is a halogenated aromatic nitro compound with the molecular formula C₆H₂ClF₂NO₂[1][]. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, makes it a valuable and versatile building block in organic synthesis. The strategic placement of chloro and fluoro substituents allows for selective downstream functionalization, rendering it an important precursor for creating complex molecules with specific pharmacological or biological activities. Understanding the most efficient and reliable synthetic routes from readily available starting materials is critical for its application in drug discovery and process chemistry.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two main strategic directions. The most straightforward method involves the direct nitration of a pre-functionalized benzene ring. A less direct but potentially useful approach involves the transformation of an aniline derivative. The selection of a specific pathway is governed by the availability of starting materials, reaction efficiency, and, most critically, regiochemical control to avoid the formation of undesired isomers.

References

The Synthetic Keystone: A Technical Guide to 2-Chloro-3,5-difluoronitrobenzene for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Halogenated nitroaromatics, such as 2-Chloro-3,5-difluoronitrobenzene, represent a pivotal class of building blocks that empower the synthesis of complex, biologically active molecules. The unique electronic properties conferred by the fluorine and chloro substituents, coupled with the activating effect of the nitro group, render this compound a highly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its chemical properties, synthesis, safe handling, and its critical role in the development of next-generation therapeutics.

Section 1: Chemical Identity and Properties

Nomenclature and Identification

-

IUPAC Name: 2-Chloro-1,5-difluoro-3-nitrobenzene

-

Synonyms: this compound, 1-Chloro-2,6-difluoro-4-nitrobenzene

-

CAS Number: 36556-59-9

-

Molecular Formula: C₆H₂ClF₂NO₂

-

Molecular Weight: 193.54 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring safe laboratory practices.

| Property | Value | Source |

| Appearance | Pale yellow solid | Inferred from similar compounds |

| Boiling Point | 238.6 °C at 760 mmHg | Alfa Aesar |

| Density | 1.591 g/cm³ | Alfa Aesar |

| Flash Point | 98.1 °C | Alfa Aesar |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the nitration of a dichlorodifluorobenzene precursor. The following protocol is a representative method adapted from established procedures for similar halogenated nitroaromatics.[2][3]

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dichloro-4,6-difluorobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to 0-5 °C.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (15 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. This exothermic step is critical for forming the nitronium ion (NO₂⁺), the active electrophile.

-

Substrate Addition: Once the nitrating mixture has cooled, slowly add 1,3-dichloro-4,6-difluorobenzene (10 g, 0.052 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C. The electron-withdrawing nature of the halogen substituents deactivates the ring, requiring strong nitrating conditions. The regioselectivity is directed by the existing substitution pattern.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Neutralization and Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chloro and fluoro groups can be selectively displaced in SNAr reactions.

Role in Kinase Inhibitor Synthesis

A significant application of this scaffold is in the development of kinase inhibitors for oncology.[4][5] The quinoxaline core, often found in kinase inhibitors, can be constructed using precursors derived from this compound.[4] The fluorine atoms can enhance binding affinity and metabolic stability.

Diagram: Kinase Inhibitor Synthesis Workflow

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of Serotonin Transporter (SERT) Ligands

Fluorinated nitroaromatics are also employed in the synthesis of ligands for neurotransmitter transporters. For instance, derivatives of this compound can be utilized to synthesize fluorophenylthio-benzylamines, which have shown high selective binding affinity for the serotonin transporter (SERT).[6] This is a critical area of research for the development of antidepressants and other central nervous system (CNS) active drugs.

Section 4: Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information (Inferred)

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observable.

-

¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.54 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This compound is a strategically important and versatile building block in the arsenal of the medicinal chemist. Its unique substitution pattern allows for the creation of diverse and complex molecular architectures, particularly in the realm of kinase inhibitors and CNS-active compounds. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for its effective and responsible use in the pursuit of novel and impactful therapeutics.

References

- 1. 2,5-Difluoronitrobenzene(364-74-9) 1H NMR [m.chemicalbook.com]

- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 3. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Safety Profile of 2-Chloro-3,5-difluoronitrobenzene: A Technical Guide for Researchers

For Immediate Release

This document serves as a comprehensive technical guide on the health and safety data for 2-Chloro-3,5-difluoronitrobenzene (CAS No. 36556-59-9), a halogenated nitrobenzene derivative utilized in specialized laboratory and chemical synthesis applications. This guide is intended for researchers, scientists, and drug development professionals, providing essential safety information to ensure proper handling, storage, and emergency response.

Chemical Identity and Core Hazard Profile

Chemical Name: this compound CAS Number: 36556-59-9 Molecular Formula: C₆H₂ClF₂NO₂ Molecular Weight: 193.54 g/mol

The primary hazard profile of this compound, as classified under the Globally Harmonized System (GHS), indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification and Precautionary Measures

A thorough understanding of the GHS classification is critical for a foundational risk assessment in a laboratory setting. The established classifications for this compound necessitate specific handling protocols to mitigate exposure risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning [1]

The GHS pictograms associated with these hazards are the Exclamation Mark.

To address these hazards, the following precautionary statements are advised:

-

Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Exposure Scenarios and First Aid Protocols: A Proactive Approach

Given the identified hazards, a proactive stance on first aid is essential. The following protocols are based on established safety data.[1]

-

Inhalation: If inhaled, the individual should be moved to fresh air. If breathing ceases, artificial respiration should be administered. It is crucial to consult a physician.[1]

-

Skin Contact: In the event of skin contact, the affected area should be washed off with soap and plenty of water. A physician should be consulted.[1]

-

Eye Contact: Eyes should be rinsed thoroughly with plenty of water for at least 15 minutes, and a physician should be consulted.[1]

-

Ingestion: If swallowed, the mouth should be rinsed with water. Nothing should be given by mouth to an unconscious person. A physician should be consulted.[1]

It is imperative to have this safety data sheet readily available to show to any attending medical professional.[1]

Laboratory Handling and Storage: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of this compound is predicated on a combination of engineering controls and appropriate PPE.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Prevent the formation of dust and aerosols.[1]

-

Ensure appropriate exhaust ventilation where dust is formed.[1]

-

Practice good industrial hygiene; wash hands before breaks and at the end of the workday.[1]

Storage:

-

Store in a dry area at room temperature.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses should be worn.

-

Skin Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Hand Protection: Compatible chemical-resistant gloves must be worn and inspected prior to use. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Accidental Release and Firefighting Measures

Accidental Release: In the event of a spill, personal protective equipment should be used. Dust formation should be avoided, and vapors, mist, or gas should not be inhaled. Ensure adequate ventilation and evacuate personnel to safe areas. The product should be prevented from entering drains. For cleanup, sweep and shovel the material into a suitable, closed container for disposal without creating dust.[1]

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological Profile

While comprehensive toxicological data is not fully detailed in the available safety data sheets, the GHS classification provides a baseline understanding of the substance's toxicity.

-

Acute Toxicity: Classified as harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Germ Cell Mutagenicity: Classified based on available data.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical like this compound in a research setting.

Caption: Figure 1. Chemical Risk Assessment Workflow

Disposal Considerations

Product and contaminated packaging should be disposed of by a licensed disposal company. It is imperative to adhere to local, state, and federal regulations.[1]

References

Methodological & Application

Synthesis of pharmaceutical intermediates from 2-Chloro-3,5-difluoronitrobenzene

An Application Guide: Leveraging 2-Chloro-3,5-difluoronitrobenzene for the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a powerhouse building block for the synthesis of novel pharmaceutical agents.[1][2] Its utility stems from a unique confluence of structural features: a highly electron-deficient aromatic ring, activated by the potent electron-withdrawing nitro group, and strategically positioned halogen atoms. This arrangement renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable entry point for introducing diverse functionalities.[3][4] The presence of multiple reaction handles—the displaceable chlorine and the reducible nitro group—allows for a logical and sequential elaboration to generate valuable pharmaceutical intermediates.

This guide provides an in-depth exploration of the core synthetic transformations involving this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile reagent.

Part 1: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its reactivity towards nucleophiles. The combined electron-withdrawing effects of the nitro group and the two fluorine atoms create a significant partial positive charge on the carbon atoms of the benzene ring, particularly the one bonded to the chlorine atom. This electronic deficit makes the ring highly electrophilic and primed for attack by a nucleophile.[3][5]

The reaction typically proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is enhanced by the electron-withdrawing substituents that can delocalize the negative charge. While both chlorine and fluorine can act as leaving groups, the carbon-chlorine bond is weaker and more polarizable than the carbon-fluorine bond, making the chlorine atom the preferred site of substitution under most conditions.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: General Procedure for SNAr with an Amine

This protocol describes a representative reaction for substituting the chlorine atom with a primary or secondary amine, a common initial step in the synthesis of many active pharmaceutical ingredients (APIs).

Rationale: The use of a mild base like potassium carbonate is crucial. It serves to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add the amine nucleophile (1.1 - 1.2 eq) and potassium carbonate (2.0 eq).

-

Solvent: Add a suitable volume of anhydrous dimethylformamide (DMF) to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-3,5-difluoro-2-nitroaniline.

| Parameter | Value/Condition | Rationale |

| Nucleophile Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material. |

| Base | K₂CO₃, DIPEA | Mild base to facilitate reaction without side products. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvent stabilizes the charged intermediate. |

| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier. |

| Typical Yield | 85 - 95% | Highly efficient and generally high-yielding transformation. |

Part 2: Unmasking the Key Functionality - Nitro Group Reduction

Following the successful installation of a desired substituent via SNAr, the next critical step is often the reduction of the nitro group to a primary amine (aniline). This transformation is one of the most fundamental in medicinal chemistry, as the resulting aniline is a versatile handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.[6]

A variety of methods are available for this reduction, with the choice depending on the other functional groups present in the molecule (chemoselectivity).[7][8]

-

Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel): This is a very clean method, with water being the only byproduct. However, it is not compatible with reducible functional groups like alkenes, alkynes, or certain protecting groups. Raney Nickel is sometimes preferred over Palladium on Carbon (Pd/C) to avoid dehalogenation of aromatic halides.[9]

-

Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust, inexpensive, and highly chemoselective methods.[9] They are tolerant of many other functional groups, making them workhorses in complex molecule synthesis. Tin(II) chloride is particularly mild and effective.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. vapourtec.com [vapourtec.com]

- 5. mdpi.com [mdpi.com]

- 6. air.unimi.it [air.unimi.it]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3,5-difluoronitrobenzene

Introduction: The Strategic Importance of 2-Chloro-3,5-difluoronitrobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a widely employed strategy to modulate molecular properties. This compound has emerged as a valuable and versatile building block due to its unique electronic and structural features. The presence of two fluorine atoms and a potent electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the chlorine atom provides a handle for selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3]

These reactions are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of elementary steps involving a palladium(0)/palladium(II) catalytic cycle.[6][7]

The three core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile (this compound) to form a Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand on the palladium center.[4][5][6]

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][5][6]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout these steps.[8][9][10]

Key Cross-Coupling Methodologies and Protocols

This section details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester.[7][11] This reaction is widely favored for its mild conditions and tolerance of a broad range of functional groups.[4][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature.

-

Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reagents.

-

Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride and facilitates the reductive elimination step.[12]

-

Base and Solvent System: The use of a phosphate base in a biphasic toluene/water system is effective for the transmetalation step and helps to minimize side reactions.

Data Summary Table for Suzuki-Miyaura Coupling:

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13] This method has largely replaced harsher, classical methods for the synthesis of aryl amines.[13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

-

Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bidentate ligand like Xantphos is highly effective for C-N bond formation, particularly with challenging substrates.[9]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

Data Summary Table for Buchwald-Hartwig Amination:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 18 | 90-98 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 85-95 |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | t-BuOH | 90 | 24 | 80-90 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] It typically employs a co-catalyst, such as a copper(I) salt.[16]

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Then, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

-

Base/Solvent: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.

Data Summary Table for Sonogashira Coupling:

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 60 | 12 | 80-90 |

| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 70 | 10 | 75-85 |